1-(3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoyl)-3,3-dimethylpiperidine-2-carbonitrile
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Overview
Description
1-(3-{2,4-Dioxo-1,3-diazaspiro[44]nonan-3-yl}propanoyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound with a unique spirocyclic structure This compound is characterized by its diazaspiro nonane core, which is a bicyclic system containing nitrogen atoms
Preparation Methods
The synthesis of 1-(3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoyl)-3,3-dimethylpiperidine-2-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the diazaspiro nonane core: This step typically involves the cyclization of a suitable precursor containing nitrogen atoms. Common reagents used in this step include amines and carbonyl compounds.
Introduction of the propanoyl group: This step involves the acylation of the diazaspiro nonane core using propanoyl chloride or a similar acylating agent.
Attachment of the dimethylpiperidine moiety: This step involves the reaction of the intermediate compound with a dimethylpiperidine derivative, often under basic conditions.
Formation of the carbonitrile group:
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
1-(3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoyl)-3,3-dimethylpiperidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of hydrolyzed products.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, substituted, and hydrolyzed derivatives of the original compound.
Scientific Research Applications
1-(3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoyl)-3,3-dimethylpiperidine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoyl)-3,3-dimethylpiperidine-2-carbonitrile can be compared with other similar compounds, such as:
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile: This compound shares the diazaspiro nonane core but lacks the dimethylpiperidine and propanoyl groups, resulting in different chemical properties and reactivity.
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide: This compound also shares the diazaspiro nonane core but has an amide group instead of the carbonitrile group, leading to different biological activity and applications.
The uniqueness of 1-(3-{2,4-Dioxo-1,3-diazaspiro[4
Properties
IUPAC Name |
1-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-17(2)7-5-10-21(13(17)12-19)14(23)6-11-22-15(24)18(20-16(22)25)8-3-4-9-18/h13H,3-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXAYSLRXYYQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)CCN2C(=O)C3(CCCC3)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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